molecular formula C20H22N2O4S B2453896 (Z)-3,4,5-trimethoxy-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868369-28-2

(Z)-3,4,5-trimethoxy-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2453896
CAS No.: 868369-28-2
M. Wt: 386.47
InChI Key: OQBOIHOBHWHCEK-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3,4,5-trimethoxy-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic chemical compound designed for research applications, integrating two pharmacologically significant moieties: a 3,4,5-trimethoxybenzamide group and a 3,4,7-trimethylbenzo[d]thiazole ring system. The 3,4,5-trimethoxyphenyl unit is a recognized structural feature in medicinal chemistry, frequently associated with potent antiproliferative activity. This fragment is known to be a key component in vascular disrupting agents that target tubulin, such as the clinical research compound CA-4P, which inhibits microtubule polymerization . The benzo[d]thiazole scaffold is a privileged structure in drug discovery, with numerous derivatives reported to possess diverse biological activities, including anticancer properties . The molecular design of this compound suggests potential application as an investigational agent in oncology research, particularly for studying mechanisms of cell cycle arrest and apoptosis. Its structure aligns with derivatives that have demonstrated efficacy in inducing G1 phase arrest and dose-dependent apoptosis in pre-clinical models . Researchers can utilize this compound as a chemical tool for in vitro cytotoxicity assays against various cancer cell lines. This compound is provided for Research Use Only. It is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-11-7-8-12(2)18-16(11)22(3)20(27-18)21-19(23)13-9-14(24-4)17(26-6)15(10-13)25-5/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBOIHOBHWHCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-3,4,5-trimethoxy-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:

Comparison with Similar Compounds

(Z)-3,4,5-trimethoxy-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be compared with other similar compounds:

Biological Activity

(Z)-3,4,5-trimethoxy-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer and antimicrobial effects, as well as its mechanism of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C₁₈H₁₉N₃O₃S
  • Molecular Weight : 357.42 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs to this compound. For instance:

  • A series of trimethoxy flavonoids linked to benzimidazole demonstrated promising antiproliferative activity against various cancer cell lines including MGC-803 (gastric cancer), MCF-7 (breast cancer), and HepG-2 (hepatoma) with IC50 values ranging from 20.47 μM to 43.42 μM .

The mechanism of action for these compounds often involves inducing apoptosis and cell cycle arrest. For example, one study showed that certain derivatives caused G1 phase arrest and apoptosis in MFC cells through flow cytometry analysis .

Antimicrobial Activity

The compound's potential antimicrobial properties align with findings from related research on Schiff bases. These compounds have been evaluated for their antibacterial and antifungal activities:

  • A recent study synthesized new derivatives that exhibited moderate antifungal activity against Candida species with MIC values around 62.5 µg/mL .

The mechanisms of action for antimicrobial activity typically involve interference with bacterial cell wall synthesis or disruption of cellular processes.

Data Table: Summary of Biological Activities

Activity Type Cell Line/Pathogen IC50/MIC Value Mechanism
AnticancerMGC-80320.47 μMApoptosis induction
AnticancerMCF-743.42 μMCell cycle arrest (G1 phase)
AntifungalCandida albicans62.5 µg/mLDisruption of cell processes

Case Studies

  • Anticancer Efficacy : In a study focusing on trimethoxy derivatives, compounds similar to this compound were shown to significantly inhibit tumor growth in vivo, suggesting a strong therapeutic potential against various cancers .
  • Antimicrobial Resistance : Research on Schiff bases indicates their effectiveness against drug-resistant strains of bacteria and fungi, which is critical given the rising concern over antibiotic resistance .

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